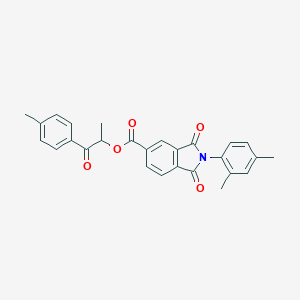![molecular formula C33H31F3N2O5 B304159 2-amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B304159.png)
2-amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one, also known as TTMQ, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. TTMQ belongs to the family of tetrahydroquinoline derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one is not fully understood, but it has been proposed to act through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of viral replication. 2-amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one has been reported to inhibit the activity of various enzymes, including topoisomerase II, DNA polymerase, and reverse transcriptase. 2-amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one has also been shown to induce the expression of various genes involved in apoptosis, including Bax and caspase-3.
Biochemical and Physiological Effects:
2-amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of viral replication. 2-amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one has also been reported to exhibit antioxidant and anti-inflammatory activities. Additionally, 2-amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one has been shown to modulate various signaling pathways, including the MAPK and PI3K/Akt pathways.
Avantages Et Limitations Des Expériences En Laboratoire
2-amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one has several advantages for lab experiments, including its high potency and selectivity, low toxicity, and easy synthesis. However, 2-amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one also has some limitations, including its poor solubility and stability, which may affect its bioavailability and efficacy.
Orientations Futures
Future research on 2-amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one should focus on elucidating its mechanism of action, optimizing its synthesis method, and evaluating its efficacy and safety in preclinical and clinical studies. Additionally, 2-amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one derivatives should be synthesized and evaluated for their potential therapeutic applications.
Méthodes De Synthèse
2-amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one has been synthesized using various methods, including a one-pot three-component reaction, a microwave-assisted method, and a solvent-free method. The one-pot three-component reaction involves the condensation of 2-amino-3-formylchromone, 4-methylbenzoyl chloride, and 2-(trifluoromethyl)aniline in the presence of a base and a solvent. The microwave-assisted method involves the reaction of 2-amino-3-formylchromone, 4-methylbenzoyl chloride, 2-(trifluoromethyl)aniline, and a base in a solvent under microwave irradiation. The solvent-free method involves the reaction of 2-amino-3-formylchromone, 4-methylbenzoyl chloride, and 2-(trifluoromethyl)aniline in the presence of a base under solvent-free conditions. These methods have been reported to yield 2-amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one in good to excellent yields.
Applications De Recherche Scientifique
2-amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one has been extensively studied for its potential therapeutic applications, including its anticancer, antifungal, and antiviral activities. 2-amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one has been shown to inhibit the growth of various cancer cell lines, including breast, liver, and lung cancer cells. 2-amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one has also been reported to exhibit antifungal activity against Candida albicans and Aspergillus fumigatus. Additionally, 2-amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one has been shown to exhibit antiviral activity against hepatitis C virus and human immunodeficiency virus.
Propriétés
Nom du produit |
2-amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one |
|---|---|
Formule moléculaire |
C33H31F3N2O5 |
Poids moléculaire |
592.6 g/mol |
Nom IUPAC |
2-amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C33H31F3N2O5/c1-18-12-14-19(15-13-18)30(40)29-27(20-16-25(41-2)31(43-4)26(17-20)42-3)28-23(10-7-11-24(28)39)38(32(29)37)22-9-6-5-8-21(22)33(34,35)36/h5-6,8-9,12-17,27H,7,10-11,37H2,1-4H3 |
Clé InChI |
WPDMDFPSSZSVOL-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC(=C(C(=C4)OC)OC)OC)C(=O)CCC3)C5=CC=CC=C5C(F)(F)F)N |
SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC(=C(C(=C4)OC)OC)OC)C(=O)CCC3)C5=CC=CC=C5C(F)(F)F)N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC(=C(C(=C4)OC)OC)OC)C(=O)CCC3)C5=CC=CC=C5C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-phenyl-1-[(4-phenyl-1-piperazinyl)carbonyl]vinyl}benzamide](/img/structure/B304076.png)
![N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B304077.png)
![N-[1-{[4-({4-nitrophenyl}sulfanyl)anilino]carbonyl}-2-(5-methyl-2-furyl)vinyl]benzamide](/img/structure/B304079.png)
![N-[1-[(3,5-dimethoxyanilino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide](/img/structure/B304080.png)
![3-[(Cyclopropylmethyl)(propyl)amino]-1-(4-{3-[(cyclopropylmethyl)(propyl)amino]-2,5-dioxo-1-pyrrolidinyl}phenyl)-2,5-pyrrolidinedione](/img/structure/B304083.png)
![1-Methyl-2-(4-methylphenyl)-2-oxoethyl 1,3-dioxo-2-[4-(propoxycarbonyl)phenyl]isoindoline-5-carboxylate](/img/structure/B304085.png)
![1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-[4-(isobutoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B304086.png)
![1-(4-Methylphenyl)-1-oxopropan-2-yl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B304087.png)
![1-(4-Methylphenyl)-1-oxopropan-2-yl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B304088.png)




